![molecular formula C22H22FN5O2 B3003786 1-[4-(4-{[1-(4-氟-3-甲基苯基)-1H-1,2,3-三唑-4-基]羰基}哌嗪-1-基)苯基]乙酮 CAS No. 1326897-50-0](/img/structure/B3003786.png)

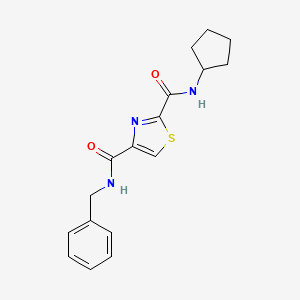

1-[4-(4-{[1-(4-氟-3-甲基苯基)-1H-1,2,3-三唑-4-基]羰基}哌嗪-1-基)苯基]乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[4-(4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone is a useful research compound. Its molecular formula is C22H22FN5O2 and its molecular weight is 407.449. The purity is usually 95%.

BenchChem offers high-quality 1-[4-(4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

绿色合成和结构分析

- 研究 1:Said 等人 (2020) 的一项研究报告了类似化合物的微波辅助绿色合成,重点介绍了使用 X 射线衍射和 Hirshfeld 表面分析的结构表征。这种方法强调了此类化合物的环保合成方法。

抗菌特性

- 研究 2:Nagaraj 等人 (2018) 的研究合成了新型三唑类似物,并测试了它们对人类致病菌的抗菌特性。具有特定部分的化合物表现出显着的细菌生长抑制作用。

- 研究 3:Gan 等人 (2010) 的一项研究发现,大多数含唑的哌嗪衍生物表现出中等到显着的抗菌和抗真菌活性。

癌症研究

- 研究 4:在肿瘤学领域,Yurttaş 等人 (2014) 研究了具有哌嗪部分的 1,2,4-三嗪衍生物的抗癌活性,确定了对乳腺癌细胞具有有希望的抗增殖作用的化合物。

抗精神病活性

- 研究 5:Bhosale 等人 (2014) 设计并合成了 1-(联苯-4-基)-2-[4-(取代苯基)-哌嗪-1-基]乙酮的衍生物,评估了它们的抗精神病活性,并发现了具有显着的抗多巴胺能和抗血清素能活性的化合物。

缓蚀

- 研究 6:Jawad 等人 (2020) 合成了三唑衍生物,该衍生物用作低碳钢的有效缓蚀剂,展示了这些化合物在工业应用中的多功能性。

作用机制

Target of Action

The compound, also known as Pralsetinib (BLU-667), is a highly efficient and selective inhibitor of the RET (c-RET) protein . The RET protein is a receptor tyrosine kinase involved in cell growth and differentiation .

Mode of Action

Pralsetinib binds with high affinity to the RET protein, inhibiting its activity . It is effective against both wild-type RET and several common RET oncogenic mutations, with an IC50 value of approximately 0.4 nM .

Biochemical Pathways

The inhibition of RET by Pralsetinib disrupts multiple signaling pathways involved in cell proliferation and survival . This includes the MAPK/ERK and PI3K/AKT pathways, which are critical for cell growth and survival .

Pharmacokinetics

Pralsetinib has good bioavailability when dissolved in DMSO, with a solubility of ≥ 100 mg/mL . It is insoluble in water . The compound has a predicted boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 . It is recommended to be stored at 4°C .

Result of Action

The inhibition of RET by Pralsetinib leads to a decrease in cell proliferation and an increase in cell death . In cancer cells harboring RET mutations or fusions, Pralsetinib can specifically inhibit RET signaling, more effectively inhibiting the proliferation of these cells compared to other multi-kinase inhibitors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pralsetinib. For instance, the compound’s solubility and stability can be affected by the pH and temperature of the environment . Additionally, the presence of other molecules in the environment, such as other drugs or proteins, can potentially interact with Pralsetinib and affect its action .

生化分析

Biochemical Properties

The biochemical properties of 1-[4-(4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone Similar compounds with a triazole ring have been found to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the compound and the biomolecules it interacts with .

Molecular Mechanism

The molecular mechanism of action of 1-[4-(4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

1-[4-[4-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O2/c1-15-13-19(7-8-20(15)23)28-14-21(24-25-28)22(30)27-11-9-26(10-12-27)18-5-3-17(4-6-18)16(2)29/h3-8,13-14H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWVDAKRXHWORA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{2-[(propan-2-yl)imino]-1,2-dihydropyridin-1-yl}propan-1-one](/img/structure/B3003703.png)

![3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3003707.png)

![(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B3003709.png)

![4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3003710.png)

![N-Methyl-N-[[1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B3003713.png)

![N-cyclopentyl-2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B3003719.png)

![4-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B3003720.png)

![N-(4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B3003723.png)

![1-[(1S)-1-Azidoethyl]-3-fluorobenzene](/img/structure/B3003725.png)

![5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3003726.png)